Cas no 939525-79-8 (4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

4-アセチル-7-フルオロ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-2-カルボン酸は、ベンゾオキサジン骨格を有する有機化合物です。この化合物は、フッ素置換基とアセチル基の導入により特異的な電子特性と立体構造を示し、医薬品中間体や生物活性分子の合成において有用な構造単位として機能します。カルボン酸基を有するため、さらなる誘導体化が可能であり、創薬研究における構造多様性の拡張に寄与します。特に、フッ素原子の存在により代謝安定性が向上し、標的分子との親和性最適化が期待される点が特徴です。X線結晶構造解析やNMRによる構造確認が容易な高純度品として供給可能です。

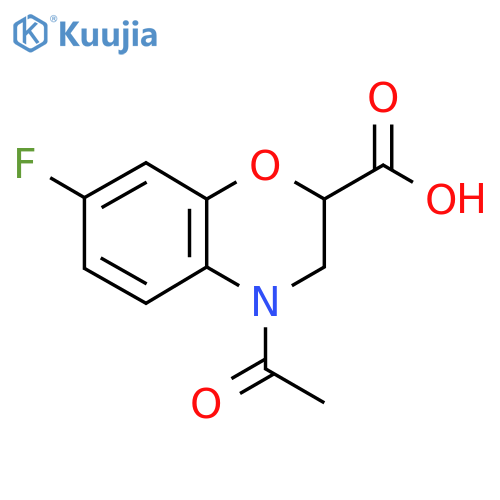

939525-79-8 structure

商品名:4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28276639

- 939525-79-8

- 4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- SCHEMBL924482

-

- インチ: 1S/C11H10FNO4/c1-6(14)13-5-10(11(15)16)17-9-4-7(12)2-3-8(9)13/h2-4,10H,5H2,1H3,(H,15,16)

- InChIKey: RMDPUUOGEYNYDZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)OC(C(=O)O)CN2C(C)=O

計算された属性

- せいみつぶんしりょう: 239.05938596g/mol

- どういたいしつりょう: 239.05938596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276639-0.5g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 0.5g |

$809.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-10.0g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 10g |

$3929.0 | 2023-05-24 | ||

| Enamine | EN300-28276639-0.25g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 0.25g |

$774.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-1.0g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 1g |

$914.0 | 2023-05-24 | ||

| Enamine | EN300-28276639-0.1g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 0.1g |

$741.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-2.5g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 2.5g |

$1650.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-5g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 5g |

$2443.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-10g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-0.05g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 0.05g |

$707.0 | 2023-09-09 | ||

| Enamine | EN300-28276639-5.0g |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

939525-79-8 | 5g |

$2650.0 | 2023-05-24 |

4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

939525-79-8 (4-acetyl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量